![molecular formula C19H14ClFN6OS B2397021 N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-70-9](/img/structure/B2397021.png)
N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the use of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The specific synthesis process is not detailed in the sources I found.Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine and a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These are nitrogen-containing heterocyclic compounds .Applications De Recherche Scientifique
Affinity Towards Adenosine Receptors
Research into compounds with a structure similar to N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has shown significant findings related to adenosine receptors. For instance, studies on amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, which share structural similarities, have revealed a high affinity and selectivity for the A1 receptor subtype. This suggests potential therapeutic applications in modulating adenosine receptor activity, which can be important for conditions related to cardiovascular, neurological, and inflammatory diseases (Betti et al., 1999).
Antiasthma Agents
Another area of interest is the development of potential antiasthma agents. Compounds with a similar structure, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been identified as active mediator release inhibitors. These compounds were prepared through a series of synthetic steps involving the reaction of arylamidines with certain precursors, indicating a novel approach to designing drugs with antiasthma capabilities. This could lead to new treatments for asthma and other related respiratory conditions (Medwid et al., 1990).
Antitumor and Antimicrobial Activities
Research into enaminones as building blocks for the synthesis of substituted pyrazoles has unveiled compounds with significant antitumor and antimicrobial activities. These compounds include derivatives that have shown comparable inhibition effects against human breast and liver carcinoma cell lines to those of standard treatments like 5-fluorouracil. The versatility of such compounds, through their ability to interact with various biological targets, suggests a promising avenue for the development of new antitumor and antimicrobial agents (Riyadh, 2011).
Antimalarial Effects
The synthesis and evaluation of 2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines have demonstrated antimalarial activity against P. berghei in mice. This highlights the potential of triazolopyrimidine derivatives as a basis for developing new antimalarial drugs, which is crucial in the fight against malaria, particularly in regions where resistance to existing treatments is a growing concern (Werbel et al., 1973).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6OS/c20-13-2-1-3-15(8-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-4-6-14(21)7-5-12/h1-8,11H,9-10H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSMHSQZXNMZHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

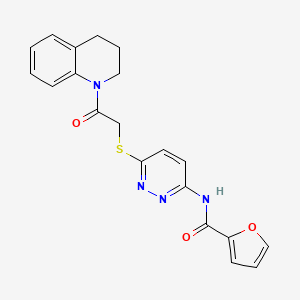
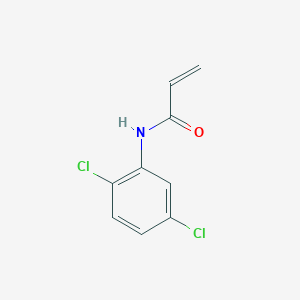
![N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396941.png)

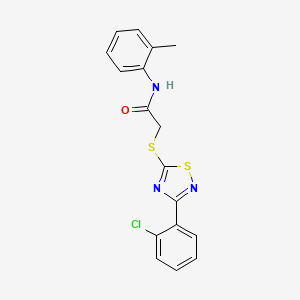
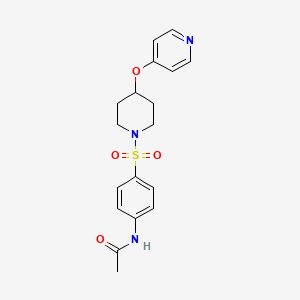
![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)
![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)

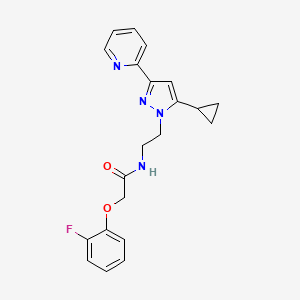
![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)

![2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methylisothiazol-5-yl)acetamide](/img/structure/B2396960.png)
